molecular formula C29H21NO4 B12198359 (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12198359
M. Wt: 447.5 g/mol
InChI Key: UOAIKUXVCOWSMO-IMRQLAEWSA-N
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Description

The compound (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a synthetic organic molecule that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a diphenylcarbamate moiety, and a 2-methylbenzylidene substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated ketone, under acidic or basic conditions.

    Introduction of the 2-Methylbenzylidene Group: The 2-methylbenzylidene group can be introduced via a condensation reaction between the benzofuran core and 2-methylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Formation of the Diphenylcarbamate Moiety: The final step involves the reaction of the intermediate product with diphenyl chloroformate in the presence of a base, such as triethylamine, to form the diphenylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, resulting in the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies are conducted to evaluate its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methylcarbamate: Similar structure but with a methylcarbamate moiety instead of diphenylcarbamate.

    (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl ethylcarbamate: Similar structure but with an ethylcarbamate moiety instead of diphenylcarbamate.

Uniqueness

The uniqueness of (2Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate lies in its diphenylcarbamate moiety, which may confer distinct pharmacological properties compared to its analogs. The presence of the diphenylcarbamate group can influence the compound’s binding affinity to molecular targets and its overall biological activity.

Properties

Molecular Formula

C29H21NO4

Molecular Weight

447.5 g/mol

IUPAC Name

[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C29H21NO4/c1-20-10-8-9-11-21(20)18-27-28(31)25-17-16-24(19-26(25)34-27)33-29(32)30(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-19H,1H3/b27-18-

InChI Key

UOAIKUXVCOWSMO-IMRQLAEWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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